Product packaging for 3-(3-Phenylpropyl)azetidine(Cat. No.:)

3-(3-Phenylpropyl)azetidine

Cat. No.: B13526069
M. Wt: 175.27 g/mol
InChI Key: YZHNUIYJMSIVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Phenylpropyl)azetidine is a chemical compound offered for research and development purposes. This substance is provided as a high-purity building block intended for use by qualified researchers in laboratory settings. As a nitrogen-containing heterocycle, azetidine derivatives are of significant interest in medicinal chemistry for the synthesis of novel active compounds . Researchers can utilize this compound to explore its potential applications and properties in controlled experiments. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety and toxicity assessments prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N B13526069 3-(3-Phenylpropyl)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3-(3-phenylpropyl)azetidine

InChI

InChI=1S/C12H17N/c1-2-5-11(6-3-1)7-4-8-12-9-13-10-12/h1-3,5-6,12-13H,4,7-10H2

InChI Key

YZHNUIYJMSIVAJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CCCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 3 3 Phenylpropyl Azetidine and Its Derivatives

Strategies for Azetidine (B1206935) Ring Construction: General Principles

The construction of the strained azetidine ring is principally achieved through two major pathways: the formation of a C-N bond via intramolecular cyclization of an appropriately substituted open-chain precursor, or the concerted or stepwise formation of two new bonds through cycloaddition reactions. rsc.orgacs.org Intramolecular approaches are common and typically involve a nucleophilic nitrogen atom attacking an electrophilic carbon center within the same molecule. nih.govfrontiersin.org Cycloaddition strategies, particularly [2+2] cycloadditions, offer a convergent route to the azetidine core by combining two simpler components. rsc.orgnih.gov The choice of strategy is often dictated by the desired substitution pattern on the azetidine ring and the availability of starting materials.

Intramolecular cyclization is a foundational strategy for synthesizing azetidines. This approach involves an acyclic precursor containing a nitrogen nucleophile and an electrophilic carbon center positioned to allow for the formation of the four-membered ring.

A frequently employed method for azetidine ring formation is the intramolecular SN2 reaction. nih.govfrontiersin.org In this approach, a precursor molecule, typically a γ-amino halide or a γ-amino sulfonate ester, undergoes cyclization upon treatment with a base. The nitrogen atom acts as the nucleophile, attacking the carbon atom bearing a suitable leaving group (such as a halide or a mesylate) to form the C-N bond and close the ring. nih.govfrontiersin.org This method is a direct and reliable way to construct the azetidine core.

The intramolecular aminolysis of 3,4-epoxy amines represents an alternative and effective method for building the azetidine ring, particularly for producing 3-hydroxyazetidine derivatives. nih.govfrontiersin.org This reaction has been shown to proceed with high yields and regioselectivity when catalyzed by Lewis acids, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃). nih.govdntb.gov.ua The catalyst activates the epoxide ring, facilitating a nucleophilic attack by the tethered amine.

Research has demonstrated that the stereochemistry of the epoxy amine precursor is crucial for the reaction's outcome. For instance, La(OTf)₃-catalyzed aminolysis of cis-3,4-epoxy amines selectively yields azetidines. nih.gov This method is notable for its tolerance of a wide range of functional groups on the amine substituent, including those that are acid-sensitive or possess Lewis basic sites. nih.govdntb.gov.ua

The versatility of this reaction is highlighted by its compatibility with various substituents on the nitrogen atom of the precursor.

Table 1: Substrate Scope for La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines nih.gov
Substituent on Nitrogen (R)ProductYield (%)
BenzylN-Benzyl-3-hydroxyazetidine derivativeHigh
4-Methoxybenzyl (PMB)N-(4-Methoxybenzyl)-3-hydroxyazetidine derivative95
4-FluorobenzylN-(4-Fluorobenzyl)-3-hydroxyazetidine derivative93
n-ButylN-(n-Butyl)-3-hydroxyazetidine derivative91
tert-ButylN-(tert-Butyl)-3-hydroxyazetidine derivative96
AllylN-Allyl-3-hydroxyazetidine derivative72
Boc-protected aminoethylN-(Boc-aminoethyl)-3-hydroxyazetidine derivative91

Cycloaddition reactions provide a powerful and convergent means of assembling the azetidine skeleton, typically by forming two bonds in a single conceptual step. nih.gov These methods are particularly valuable for rapidly building molecular complexity. nih.gov

The aza Paternò-Büchi reaction is the nitrogen analog of the Paternò-Büchi reaction and involves the [2+2] photocycloaddition of an imine and an alkene to yield an azetidine. nih.govrsc.org This reaction is one of the most direct methods for azetidine synthesis. rsc.org However, its application has faced challenges, including competing non-productive pathways for the excited imine, such as E/Z isomerization. rsc.org

Recent advancements have overcome some of these limitations through the use of visible-light-mediated triplet energy transfer. rsc.orgspringernature.com In these protocols, a photocatalyst, such as an iridium complex, absorbs visible light and transfers energy to one of the reactants (often the alkene or an oxime precursor to the imine), promoting it to a triplet excited state. rsc.orgchemrxiv.org This excited-state species then undergoes the [2+2] cycloaddition. This approach has expanded the scope of the aza Paternò-Büchi reaction, allowing it to proceed under milder conditions and with a broader range of substrates. rsc.orgspringernature.com The reaction can be performed in both an intermolecular and intramolecular fashion. nih.govrsc.org

The Staudinger cycloaddition, discovered in 1907, is a formal [2+2] cycloaddition between a ketene (B1206846) and an imine to produce a β-lactam (azetidin-2-one). mdpi.comwikipedia.org This reaction remains one of the most general and widely used methods for synthesizing the β-lactam ring, a core component of numerous antibiotics. mdpi.comacs.org

The mechanism is generally accepted to be a stepwise process rather than a concerted cycloaddition. mdpi.comacs.org It involves the nucleophilic attack of the imine's nitrogen atom on the central sp-hybridized carbon of the ketene. mdpi.comorganic-chemistry.org This initial step forms a zwitterionic intermediate, which then undergoes a conrotatory four-electron electrocyclization to close the four-membered ring. mdpi.com

Due to the high reactivity and tendency of many ketenes to polymerize, they are commonly generated in situ from more stable precursors, such as acyl chlorides, in the presence of a tertiary amine base. mdpi.com This method allows for the synthesis of a wide variety of substituted β-lactams.

Table 2: Examples of In Situ Ketene Generation for Staudinger Reaction mdpi.com
Ketene PrecursorBaseGenerated KeteneResulting β-Lactam Substituent at C3
Acetyl ChlorideTriethylamineKetene (H₂C=C=O)Unsubstituted
Chloroacetyl ChlorideTriethylamineChloroketene3-Chloro
Methoxyacetyl ChlorideTriethylamineMethoxyketene3-Methoxy
Phenoxyacetyl ChlorideTriethylaminePhenoxyketene3-Phenoxy
Acetoxyacetyl ChlorideTriethylamineAcetoxyketene3-Acetoxy

The stereochemical outcome of the Staudinger reaction (cis vs. trans) is influenced by the electronic properties of the substituents on both the ketene and the imine, which affect the rate of ring closure versus the rate of isomerization of the zwitterionic intermediate. organic-chemistry.org

Ring Contraction and Expansion Strategies

The construction of the azetidine ring, a strained four-membered heterocycle, can be achieved through elegant strategies involving the rearrangement of larger or smaller ring systems. These methods leverage ring strain to drive the formation of the desired azetidine core.

Ring Contraction: A notable strategy for azetidine synthesis is the ring contraction of five-membered heterocycles, particularly substituted pyrrolidinones. magtech.com.cnrsc.org A simple and robust one-pot method involves the nucleophilic addition to α-bromo N-sulfonylpyrrolidinones, which then undergo a ring contraction to yield α-carbonylated N-sulfonylazetidines. organic-chemistry.org This Favorskii-type rearrangement provides a pathway to functionalized azetidines that could be adapted for the synthesis of precursors to 3-(3-phenylpropyl)azetidine. rsc.orgorganic-chemistry.org

Ring Expansion: Conversely, the expansion of three-membered rings, such as aziridines, offers another route to the azetidine skeleton. magtech.com.cn For instance, 1-arenesulfonylaziridines can react with dimethylsulfoxonium methylide, often under microwave irradiation, to generate 1-arenesulfonylazetidines in a one-pot reaction. organic-chemistry.org This approach builds the four-membered ring by inserting a methylene (B1212753) group into the aziridine (B145994) C-N bond.

StrategyPrecursor Ring SystemDescription
Ring Contraction PyrrolidinoneA one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones yields functionalized azetidines. organic-chemistry.org
Ring Expansion AziridineReaction of N-sulfonylaziridines with dimethylsulfoxonium methylide leads to the formation of the corresponding azetidine. organic-chemistry.org

Targeted Synthesis of this compound Core Structure

Directly constructing the this compound scaffold can be accomplished through methods that either build the ring with the substituent already in place or add the substituent to a pre-formed ring.

Synthesis from Azetidin-2-one (B1220530) Precursors

A common and effective strategy for synthesizing azetidines is through the reduction of the corresponding azetidin-2-ones (β-lactams). magtech.com.cnresearchgate.net This approach is particularly useful as the synthesis of β-lactams is well-established, including methods to introduce substitution at the 3-position. The Staudinger [2+2] cycloaddition of a ketene and an imine is a powerful tool for constructing the azetidin-2-one ring with desired substitution patterns. nih.gov Specifically, the precursor 1,4-bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone (B120427) has been synthesized and is a key intermediate for obtaining the target molecule. nih.gov

The conversion of a 3-(3-phenylpropyl)azetidin-2-one to this compound is achieved by the reduction of the amide carbonyl group. This transformation is a standard procedure in heterocyclic chemistry. magtech.com.cnresearchgate.net Powerful reducing agents are typically required to effect the reduction of the relatively stable lactam functional group. Reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are commonly employed for this purpose, successfully converting the carbonyl to a methylene group without cleaving the strained four-membered ring.

PrecursorReagentProduct
3-(3-Phenylpropyl)azetidin-2-oneLithium Aluminum Hydride (LiAlH₄) or Borane (BH₃)This compound

Approaches Involving Directed Functionalization at the Azetidine 3-Position

An alternative to building the ring with the desired substituent is the functionalization of an existing azetidine core at the C3 position. This approach allows for late-stage modification and diversification. researchgate.netnih.gov One such strategy involves the cross-coupling of a C3-functionalized azetidine with a suitable coupling partner. For example, Hiyama cross-coupling reactions between 3-iodoazetidine (B8093280) and arylsilanes have been shown to produce 3-arylazetidines under mild conditions. organic-chemistry.org A similar strategy could be envisioned where a 3-haloazetidine is coupled with a (3-phenylpropyl) organometallic reagent to install the desired side chain.

Asymmetric and Stereoselective Synthesis of this compound Analogs

The development of asymmetric syntheses is crucial for accessing enantiomerically pure azetidine derivatives, which is often a requirement for biologically active compounds.

Enantioselective Routes to Azetidine Derivatives

Several methodologies have been developed for the enantioselective synthesis of 3-substituted azetidines and their precursors.

One approach involves the synthesis of chiral azetidin-3-ones, which are versatile intermediates for further functionalization. nih.gov A gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, derived from chiral sulfinamide chemistry, can produce chiral azetidin-3-ones with excellent enantiomeric excess (>98% ee). nih.gov These can then be subjected to olefination and subsequent reduction to generate chiral 3-substituted azetidines.

Another strategy focuses on the asymmetric synthesis of azetidine-2-carboxylic acid and its 3-substituted congeners. nih.gov This method utilizes a zinc-mediated asymmetric addition of allylic halides to a camphor (B46023) sultam derivative of glyoxylic acid O-benzyl oxime to establish the stereocenter. nih.gov

Furthermore, an enantioselective route has been developed for C3-substituted azetidinones. nih.gov This can provide access to enantiomerically enriched 3-(3-phenylpropyl)azetidin-2-one, which can then be reduced to the corresponding chiral azetidine.

MethodChiral IntermediateKey Features
Gold-Catalyzed Oxidative CyclizationChiral Azetidin-3-oneUtilizes chiral N-propargylsulfonamides; yields products with >98% ee. nih.gov
Zinc-Mediated Asymmetric AdditionChiral Azetidine-2-carboxylic acid analogsEmploys a camphor sultam chiral auxiliary. nih.gov
Enantioselective Azetidinone SynthesisChiral 3-substituted Azetidin-2-oneProvides a direct precursor for reduction to the final chiral azetidine. nih.gov

Diastereoselective Control in this compound Synthesis

One common strategy involves the use of chiral auxiliaries or catalysts to direct the formation of a specific diastereomer. For instance, in the synthesis of 2,3-disubstituted azetidines, copper-catalyzed boryl allylation of azetines has been shown to proceed with high chemo-, regio-, enantio-, and diastereoselectivity, affording single isomers in many cases. acs.org This method allows for the concomitant creation of two stereogenic centers with excellent control. acs.org

Another approach to achieving diastereoselectivity is through substrate control, where the inherent stereochemistry of the starting material dictates the stereochemical outcome of the reaction. For example, the reduction of chiral azetinylcarbinols can yield stereoselective β-amino alcohols, which are valuable precursors for substituted azetidines. organic-chemistry.org Furthermore, electrocyclization reactions of N-alkenylnitrones have been demonstrated to produce highly substituted azetidines with excellent diastereoselectivity, driven by the stereospecificity of the conrotatory electrocyclization. nih.govresearchgate.net

Ligand-controlled diastereodivergent synthesis offers another powerful tool. In the context of 1,3-dipolar cycloadditions of azomethine ylides with exocyclic alkenes bearing a four-membered ring, the choice of ligand in the copper(I) catalytic system can selectively generate either the exo or endo diastereomer of the resulting spirocyclic pyrrolidine-azetidine derivatives. rsc.org Such principles could be adapted to control the stereochemistry at the 3-position of the azetidine ring relative to other substituents in the molecule.

The table below summarizes various methodologies that achieve diastereoselective control in the synthesis of substituted azetidines, which could be conceptually applied to the synthesis of derivatives of this compound.

Methodology Key Features Potential Application to this compound
Copper-Catalyzed Boryl Allylation of AzetinesHigh control over chemo-, regio-, enantio-, and diastereoselectivity. acs.orgCould be used to introduce the 3-phenylpropyl group and another substituent at the 2-position with defined stereochemistry.
Reduction of Chiral AzetinylcarbinolsUtilizes the stereochemistry of the starting material to direct the outcome. organic-chemistry.orgA chiral precursor containing the phenylpropyl moiety could be used to synthesize a specific diastereomer.
Electrocyclization of N-AlkenylnitronesStereospecific conrotatory electrocyclization leads to excellent diastereoselectivity. nih.govresearchgate.netA precursor N-alkenylnitrone incorporating the 3-phenylpropyl group could be designed to cyclize to the desired diastereomer.
Ligand-Controlled 1,3-Dipolar CycloadditionChoice of ligand dictates the formation of exo or endo diastereomers. rsc.orgCould be applied to create spirocyclic derivatives of this compound with controlled stereochemistry.

Precursor Synthesis and Reactant Selection for this compound Formation

The successful synthesis of this compound hinges on the careful selection and preparation of appropriate precursors. A variety of starting materials and synthetic strategies can be envisioned based on established methods for constructing the azetidine core.

One common approach involves the cyclization of a 1,3-difunctionalized propane (B168953) derivative. For instance, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols provides a straightforward route to 1,3-disubstituted azetidines. organic-chemistry.org To synthesize this compound, one could start with 2-(3-phenylpropyl)-1,3-propanediol.

Another versatile precursor is N-Boc-3-azetidinone. This commercially available starting material can be reacted with a phenyllithium (B1222949) reagent to form N-Boc-3-phenylazetidin-3-ol. core.ac.uk This intermediate can then undergo further reactions, such as the aforementioned Friedel-Crafts alkylation, to introduce substituents at the 3-position. core.ac.uk

Chiral N-propargylsulfonamides are valuable precursors for the synthesis of chiral azetidin-3-ones through a gold-catalyzed oxidative cyclization. nih.gov These azetidin-3-ones can then serve as versatile intermediates for the introduction of various substituents at the 3-position, including the 3-phenylpropyl group, through reactions such as Wittig olefination followed by hydrogenation.

The table below outlines potential precursors and their corresponding synthetic strategies for the formation of the this compound core.

Precursor Synthetic Strategy Key Features
2-(3-Phenylpropyl)-1,3-propanediolCyclization with a primary amine via in situ generated bis-triflates. organic-chemistry.orgDirect formation of the 1,3-disubstituted azetidine ring.
N-Boc-3-azetidinoneReaction with a phenylpropyl Grignard or organolithium reagent followed by further modification.Utilizes a commercially available and versatile starting material.
Chiral N-propargylsulfonamidesGold-catalyzed oxidative cyclization to a chiral azetidin-3-one, followed by introduction of the 3-phenylpropyl group. nih.govProvides access to enantiomerically pure 3-substituted azetidines.
β-Amino alcoholsThree-step sequence involving N-arylation, N-cyanomethylation, and one-pot mesylation/ring closure. organic-chemistry.orgLeads to diversely substituted N-aryl-2-cyanoazetidines which could be further functionalized.

Ring-Opening Reactions of the Azetidine Core

The susceptibility of the azetidine ring to cleavage is a cornerstone of its synthetic utility, allowing for the creation of functionalized linear amines. nih.gov These reactions typically require activation of the ring, often by converting the nitrogen into a better leaving group, for instance, through acylation, sulfonylation, or quaternization into an azetidinium salt. magtech.com.cnresearchgate.net

Nucleophilic Ring Opening with Various Reagents

Once activated, the azetidine ring of a 3-substituted derivative can be opened by a wide array of nucleophiles. The reaction involves the nucleophilic attack at one of the ring carbons adjacent to the nitrogen (C2 or C4), leading to the cleavage of a C-N bond. magtech.com.cnresearchgate.net The process is highly dependent on the nature of the activating group on the nitrogen, the nucleophile, and the reaction conditions. organic-chemistry.org

Common nucleophiles employed in these reactions include:

Halides: Fluoride, chloride, and bromide ions, often from sources like tetrabutylammonium (B224687) halides, can open the ring to produce γ-haloamines. researchgate.net

Oxygen Nucleophiles: Alcohols and acetate (B1210297) anions can act as nucleophiles, yielding γ-amino ethers and esters, respectively. organic-chemistry.orgrsc.org Lewis acid catalysis, such as with copper(II) triflate, can facilitate the ring opening by alcohols. rsc.org

Nitrogen Nucleophiles: Azide (B81097) anions and amines like benzylamine (B48309) are effective for introducing nitrogen-based functional groups. organic-chemistry.org

Carbon Nucleophiles: Electron-rich aromatic and heteroaromatic compounds can perform Friedel-Crafts-type reactions with activated azetidines, particularly those with a benzylic C2 substituent, to form 3,3-diarylpropylamines. acs.orgacs.orgthieme-connect.de

Phosphorus Nucleophiles: Phosphorus-containing nucleophiles have been used to open azetidinium salts, yielding aminophosphonic acid derivatives. researchgate.net

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Activated Azetidines
Activating Group (on N)NucleophileProduct TypeReference(s)
TosylElectron-rich Arenes (e.g., 1,3,5-trimethoxybenzene)N-Tosyl-3,3-diarylpropylamine acs.org, acs.org
TosylAlcohols (in presence of Cu(OTf)₂)γ-Amino ether rsc.org
Methyl (Azetidinium)Azide (N₃⁻)γ-Azidoamine organic-chemistry.org
Methyl (Azetidinium)Acetate (AcO⁻)γ-Amino ester organic-chemistry.org
AcylHalides (Cl⁻, Br⁻)N-Acyl-γ-haloamine researchgate.net

Reductive N-C Bond Cleavage

A distinct mode of ring opening is the reductive cleavage of a non-carbonyl C-N σ bond, particularly in N-acyl azetidines. semanticscholar.orgmdpi.com This transformation can be achieved using single-electron transfer (SET) reagents. A notable method employs an electride derived from sodium dispersions and 15-crown-5, which provides a transition-metal-free pathway for this cleavage. semanticscholar.orgmdpi.com The significant ring strain of the four-membered azetidine ring is a crucial driving force for this reaction, allowing for excellent chemoselectivity; less strained cyclic amides, such as those derived from pyrrolidine (B122466) or piperidine, remain intact under these conditions. semanticscholar.orgmdpi.com This reaction typically cleaves the C2-N bond of the N-acylazetidine.

Regioselectivity and Stereochemical Outcomes of Ring Opening

The regioselectivity of nucleophilic attack on an unsymmetrical azetidine ring, such as a 3-substituted derivative, is governed by a combination of steric and electronic factors. magtech.com.cnresearchgate.net For N-activated this compound, the nucleophile can attack either the C2 or C4 position.

Steric Control: Bulky nucleophiles tend to attack the less sterically hindered carbon atom. magtech.com.cnresearchgate.net In a 3-substituted azetidine, both C2 and C4 are methylene groups, but the 3-substituent can create a steric bias.

Electronic Control: The regioselectivity is highly influenced by the substituents on the ring. magtech.com.cn In the absence of strong electronic directing groups on the ring itself, attack often occurs at the less substituted position. However, activation of the azetidine nitrogen via quaternization to form an azetidinium ion generally leads to nucleophilic attack at the less substituted C4 position if the alternative C2 position is also unsubstituted or alkyl-substituted. organic-chemistry.org If the C2 position bears a group that can stabilize a positive charge, such as an aryl group, attack may be directed to that position. acs.orgacs.org

Stereochemically, nucleophilic ring-opening reactions often proceed with an inversion of configuration at the carbon atom being attacked, consistent with an Sₙ2 mechanism. nih.gov This allows for the stereoselective synthesis of highly functionalized, stereodefined linear amines from enantiopure azetidine precursors. nih.govorganic-chemistry.org

Functional Group Transformations on the 3-(3-Phenylpropyl) Moiety

The 3-(3-phenylpropyl) side chain offers a site for chemical modification independent of the azetidine ring. Standard synthetic methodologies can be applied to alter this moiety, provided the azetidine ring is stable under the reaction conditions. The nitrogen atom of the azetidine is often protected (e.g., as an N-Boc or N-Fmoc derivative) during these transformations to prevent side reactions. nih.gov

Analogous transformations on similar 3-substituted azetidines demonstrate the feasibility of such modifications. For instance, a 3-allyl-azetidine derivative has been successfully transformed via: nih.gov

Hydroboration-oxidation: To convert the terminal alkene into a primary alcohol, yielding a 3-(3-hydroxypropyl)azetidine derivative. nih.gov

Oxidation: The resulting alcohol can be further oxidized to a carboxylic acid. nih.gov

Nucleophilic Substitution: The alcohol can be converted to a mesylate and displaced by nucleophiles like sodium azide to introduce other functional groups. nih.gov

Hydrogenation: The double bond of the allyl group can be reduced. nih.gov

Applying these principles to the 3-(3-phenylpropyl) substituent, potential transformations could include electrophilic aromatic substitution on the phenyl ring or oxidation of the propyl chain, although such reactions would need to be carefully controlled to maintain the integrity of the azetidine ring.

Derivatization at the Azetidine Nitrogen (N-Alkylation, N-Acylation)

As a secondary amine, the nitrogen atom of this compound is readily derivatized. These reactions are fundamental for installing protecting groups, activating the ring for subsequent reactions, or building more complex molecular architectures.

N-Acylation: The azetidine nitrogen reacts with acylating agents like acyl chlorides or anhydrides to form stable N-acylazetidines (amides). tandfonline.comacs.org This is a common first step for activating the ring towards reductive C-N bond cleavage or for use in other synthetic manipulations. semanticscholar.orgugent.be

N-Alkylation: Reaction with alkyl halides or other alkylating agents under basic conditions affords N-alkylated azetidines. acs.orgnih.gov These conditions can be optimized using various bases (e.g., NaHCO₃, Et₃N) and solvents (e.g., DMF, EtOH) to achieve high yields. acs.org This derivatization is often used in medicinal chemistry to introduce diverse substituents. nih.gov

Table 2: Common N-Derivatization Reactions for Azetidines
Reaction TypeReagent ExampleProductPurposeReference(s)
N-AcylationBenzoyl chlorideN-Benzoyl-3-(3-phenylpropyl)azetidineAmide formation, Ring activation tandfonline.com, acs.org
N-AlkylationEthyl bromoacetateN-Alkylated azetidine esterIntroduction of functionalized alkyl groups acs.org
N-CarbamoylationMethyl chloroformateN-CarbamoylazetidineCarbamate formation, Protection/Activation ugent.be
N-SulfonylationTosyl chlorideN-TosylazetidineSulfonamide formation, Ring activation acs.org

Advanced Functionalization Strategies for the Azetidine Ring System

Beyond classical derivatization, modern synthetic methods offer sophisticated strategies to functionalize the azetidine ring itself, enabling the construction of highly complex and substituted scaffolds. rsc.orgresearchgate.net

One powerful approach is the direct metalation of the azetidine ring followed by trapping with an electrophile. researchgate.net The regioselectivity of this C-H functionalization is influenced by the substituent on the nitrogen atom and any existing substituents on the ring carbons. researchgate.net

Another advanced strategy involves strain-release-driven synthesis . rsc.orgnih.govbris.ac.uk These methods use highly strained precursors, such as azabicyclo[1.1.0]butanes, which react with various partners in multicomponent sequences. nih.gov The release of ring strain provides a strong thermodynamic driving force for the formation of functionalized azetidine rings that would be difficult to access through traditional cyclization methods. nih.govbris.ac.uk

Furthermore, electrophilic azetidinylation has emerged as a method for the direct installation of an azetidine ring onto nucleophiles. rsc.orgchemrxiv.org This strategy utilizes pre-functionalized, reactive azetidine-based reagents (e.g., azetidinyl trichloroacetimidates) that can transfer the azetidine moiety to a wide range of biorelevant nucleophiles, simplifying the synthesis of complex molecules containing the azetidine core. rsc.orgchemrxiv.org These advanced methods provide powerful tools for creating diverse libraries of azetidine derivatives for various applications.

Reactivity and Chemical Transformations of 3 3 Phenylpropyl Azetidine

Reactivity and Chemical Transformations

The reactivity of this compound is a subject of interest in medicinal chemistry and drug discovery due to the prevalence of the azetidine motif in bioactive molecules. The key reactive sites are the nitrogen atom of the azetidine ring and the phenyl group of the side chain.

Carbon-carbon bond formation is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. For derivatives of this compound, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions represent powerful tools for structural modification. While specific examples for this compound are not extensively documented in the literature, the reactivity can be inferred from studies on analogous azetidine-containing systems.

The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, has been successfully applied to azetidine derivatives. For instance, the coupling of a brominated pyrazole-azetidine hybrid with various boronic acids demonstrates the feasibility of such transformations on the azetidine scaffold. mdpi.com This suggests that a halogenated derivative of this compound could undergo similar reactions to introduce new aryl or alkyl groups. The general conditions for such a reaction would typically involve a palladium catalyst, a base, and a suitable solvent.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on an Azetidine Scaffold

Component Example
Azetidine Substrate Brominated Pyrazole-Azetidine Hybrid
Coupling Partner Phenylboronic Acid
Catalyst Pd(PPh₃)₄
Base K₂CO₃
Solvent Dioxane/Water

This table presents a representative example of a Suzuki-Miyaura reaction on a related azetidine derivative to illustrate the potential for this type of transformation.

The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene. wikipedia.org This reaction has been utilized in the synthesis of complex molecules containing the azetidine moiety. The reductive Heck reaction, a variant of the classical Heck reaction, allows for the formation of C(sp³)–C(sp²) bonds and has been employed in the synthesis of various heterocyclic compounds. nih.gov This methodology could potentially be applied to a suitably functionalized this compound to further elaborate its structure.

Table 2: Key Features of the Heck Reaction for Azetidine Functionalization

Feature Description
Reactants An unsaturated halide (or triflate) and an alkene.
Catalyst A palladium complex, often with phosphine (B1218219) ligands.
Base An inorganic or organic base is typically required.
Product A substituted alkene, formed by the creation of a new carbon-carbon bond.

This table summarizes the general components and outcome of a Heck reaction, a potential C-C bond forming strategy for azetidine derivatives.

Late-stage functionalization (LSF) is a crucial strategy in drug discovery, allowing for the rapid generation of analogues from a common intermediate. This approach is particularly valuable for exploring the structure-activity relationship (SAR) of a lead compound. For this compound, LSF techniques could be employed to modify both the azetidine ring and the phenylpropyl side chain.

One notable LSF strategy applicable to azetidines involves strain-release functionalization. The inherent ring strain of the azetidine can be harnessed to drive reactions that introduce new functional groups. For example, the reaction of 3-aryl-[1.1.0]azabicyclobutanes with SF₅Cl leads to the formation of N-SF₅ azetidines, which are stable and can undergo further synthetic modifications. chemrxiv.org While this specific precursor is different from this compound, it highlights the potential of using strained intermediates to functionalize the azetidine core.

Furthermore, C-H activation represents a powerful tool for the late-stage modification of complex molecules. nih.gov Although specific examples on this compound are scarce, general methods for the C-H functionalization of aliphatic amines could potentially be adapted. core.ac.uk Such reactions could introduce new substituents at various positions on the molecule, leading to a diverse library of derivatives.

The diversification of azetidine-containing compounds has also been achieved through reactions such as aza-Michael additions. The reaction of (N-Boc-azetidin-3-ylidene)acetate with various NH-heterocycles yields a range of functionalized 3-substituted azetidines. mdpi.com This approach could be adapted to derivatives of this compound to introduce a variety of nitrogen-containing substituents at the 3-position of the azetidine ring.

Table 3: Potential Late-Stage Modification Strategies for this compound Derivatives

Strategy Description Potential Application
Strain-Release Functionalization Utilizes the ring strain of azetidine precursors to introduce new functionalities. Functionalization of the azetidine nitrogen or carbon atoms.
C-H Activation Direct functionalization of carbon-hydrogen bonds. Introduction of substituents on the phenylpropyl chain or the azetidine ring.
Aza-Michael Addition Addition of a nucleophilic amine to an activated alkene. Introduction of diverse substituents at the 3-position of the azetidine ring.

This table outlines potential strategies for the late-stage modification and diversification of molecules containing the this compound scaffold.

Applications of 3 3 Phenylpropyl Azetidine in Organic Synthesis

3-(3-Phenylpropyl)azetidine as a Versatile Synthetic Building Block

Azetidines, including functionalized derivatives like this compound, serve as versatile building blocks in the synthesis of complex molecules. enamine.netresearchgate.netgoogle.com The inherent ring strain of approximately 25.4 kcal/mol makes the azetidine (B1206935) ring susceptible to ring-opening reactions, providing a pathway to various functionalized acyclic compounds. rsc.org At the same time, the ring is stable enough to be carried through multi-step syntheses. rsc.orgrsc.org

The presence of the nitrogen atom and the substituent at the 3-position allows for a wide range of chemical transformations. The nitrogen can be functionalized, for example, through N-alkylation or N-acylation, while the phenylpropyl side chain can potentially undergo reactions on the aromatic ring or the propyl chain, although these are less commonly exploited than reactions involving the azetidine ring itself.

Recent advancements in synthetic methodologies have expanded the toolkit for creating and modifying azetidines. These methods include photochemical reactions, such as the aza Paternò–Büchi reaction, which allows for the synthesis of complex azetidine structures. rsc.orgresearchgate.net Additionally, catalytic methods, including palladium-catalyzed C-H amination, have proven effective for constructing the azetidine ring. rsc.org

The versatility of azetidine building blocks is highlighted by their use in constructing diverse molecular architectures, from small molecule drugs to complex natural products. enamine.netchemrxiv.org The rigid, three-dimensional structure of the azetidine ring can impart favorable conformational constraints on a molecule, which can be advantageous in drug design. enamine.net

Table 1: Key Features of Azetidines as Synthetic Building Blocks

Feature Description
Ring Strain Approximately 25.4 kcal/mol, enabling unique ring-opening reactions. rsc.org
Stability More stable and easier to handle than aziridines. rsc.orgrsc.org
Functionalization The nitrogen atom and substituents can be readily modified.
Stereochemistry Can be synthesized as single enantiomers, providing stereochemical control.
Conformational Rigidity Imparts a defined three-dimensional structure to larger molecules. enamine.net

Role in Scaffold Design for Complex Molecular Architectures

The incorporation of a 3-substituted azetidine, such as this compound, can introduce a specific vector for substitution, allowing for the controlled placement of functional groups in three-dimensional space. This has been exploited in the synthesis of diverse libraries of compounds for high-throughput screening. nih.gov

Furthermore, the azetidine ring can be part of larger, more complex ring systems. For instance, spirocyclic and fused bicyclic systems containing an azetidine ring have been synthesized and explored for their potential in medicinal chemistry. nih.gov These complex scaffolds often exhibit unique biological activities due to their well-defined spatial arrangement of atoms.

The synthesis of such complex architectures often relies on the controlled functionalization of the azetidine ring. For example, the nitrogen atom can be used as a handle for attaching other molecular fragments, while the substituent at the 3-position can be varied to explore different regions of chemical space. nih.gov

Utilization in Peptide and Peptidomimetic Chemistry as Unnatural Amino Acid Surrogates

Azetidine-based structures have found significant application in peptide and peptidomimetic chemistry as surrogates for natural amino acids. nih.govnih.gov The incorporation of azetidine-containing unnatural amino acids into peptides can lead to compounds with improved properties, such as enhanced metabolic stability, increased receptor affinity, and controlled secondary structure. nih.gov

Specifically, 3-aminoazetidine (3-AAz) has been introduced as a turn-inducing element in the synthesis of cyclic peptides. nih.gov The constrained geometry of the azetidine ring can promote the formation of specific secondary structures, such as β-turns, which are important for the biological activity of many peptides. nih.gov The use of 3-AAz has been shown to improve the efficiency of macrocyclization reactions in the synthesis of cyclic peptides. nih.gov

Moreover, peptides containing azetidine-based amino acids can exhibit increased resistance to enzymatic degradation. nih.gov This is a significant advantage in the development of peptide-based therapeutics, as natural peptides are often rapidly degraded by proteases in the body.

The synthesis of these unnatural amino acids often involves the asymmetric synthesis of substituted azetidines, allowing for the preparation of enantiomerically pure building blocks for peptide synthesis. nih.gov

Table 2: Advantages of Azetidine-Based Unnatural Amino Acids in Peptidomimetics

Advantage Description
Conformational Constraint Induces specific secondary structures, such as β-turns. nih.gov
Metabolic Stability Increases resistance to enzymatic degradation by proteases. nih.gov
Improved Pharmacokinetics Can lead to better absorption, distribution, metabolism, and excretion (ADME) properties.
Structural Diversity Allows for the exploration of novel chemical space in peptide design.

Contributions to Heterocyclic Synthesis Beyond Azetidines

The reactivity of the azetidine ring allows it to serve as a precursor for the synthesis of other heterocyclic systems. Ring-expansion reactions of azetidines can provide access to larger nitrogen-containing heterocycles, such as pyrrolidines, piperidines, and azepanes. These transformations often proceed through cleavage of one of the C-N bonds of the azetidine ring, followed by the incorporation of additional atoms.

For example, the reaction of N-acyl- or N-sulfonylazetidines with various reagents can lead to the formation of five- and six-membered rings. The strain release from the four-membered ring provides a thermodynamic driving force for these reactions.

Furthermore, the functional groups on the azetidine ring can be used to construct adjacent heterocyclic rings. For instance, a 3-amino-substituted azetidine could be used in a condensation reaction to form a fused pyrazine (B50134) or imidazole (B134444) ring.

While the primary use of this compound would likely be as an intact azetidine-containing building block, its potential as a precursor for other heterocycles should not be overlooked, particularly in the context of diversity-oriented synthesis. nih.gov

Theoretical and Computational Studies of 3 3 Phenylpropyl Azetidine and Azetidine Chemistry

Quantum Chemical Calculations of Azetidine (B1206935) Ring Systems

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for studying the electronic structure and properties of heterocyclic systems such as azetidines. acs.org These calculations allow for the detailed examination of molecular geometries, orbital energies, and reaction pathways. ugent.benih.gov

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. acs.org It is widely applied to predict the molecular geometries of azetidine derivatives. nih.govresearchgate.net Various functionals, such as B3LYP and M06-2X, paired with basis sets like 6-31G(d,p) or cc-pVTZ, are commonly employed to optimize molecular structures and calculate their properties. acs.orgresearchgate.netaip.org

For instance, studies on 1,3,3-trinitroazetidine (B1241384) have utilized the M06/cc-pVTZ level of theory for geometry optimizations to investigate decomposition pathways. aip.org Such calculations provide precise information on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. Theoretical investigations into various azetidine derivatives have shown that the choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. aip.orgacs.org For example, the M06-2X functional has demonstrated broad applicability and high accuracy for main-group chemistry, thermochemistry, and noncovalent interactions. acs.org

Below is a table summarizing typical parameters used in DFT calculations for azetidine systems.

ParameterDescriptionCommon Examples
Functional Approximates the exchange-correlation energy in DFT.B3LYP, M06, M06-2X, ωB97XD acs.orgaip.orgacs.org
Basis Set A set of functions used to build molecular orbitals.6-31G(d,p), 6-311++G(d,p), cc-pVTZ aip.orgijcce.ac.ir
Property Calculated molecular characteristic.Optimized geometry, vibrational frequencies, electronic energies.

This table is generated based on common practices in computational chemistry for heterocyclic systems.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

DFT calculations are frequently used to determine these orbital energies. For azetidine derivatives, the HOMO is often localized on the nitrogen atom, reflecting its nucleophilic character, while the LUMO may be distributed over substituents. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net For example, DFT studies on 3-((5-chloro-[1,1'-biphenyl]-2-yl)oxy)azetidine (B1374551) revealed a HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity. The electrostatic potential map, another output of these calculations, can identify nucleophilic sites, such as the azetidine nitrogen, and electrophilic regions of the molecule.

The following table presents data from a DFT study on a substituted azetidine, illustrating these electronic properties.

CompoundPuckering AngleHOMO-LUMO Gap (eV)Dipole Moment (D)
3-((5-Cl-biphenyl-2-yl)oxy)azetidine18.5°5.23.8
3-((3-Cl-biphenyl-4-yl)oxy)azetidine17.8°5.04.1
Data sourced from a study on related azetidine analogues.

Conformational Analysis of 3-(3-Phenylpropyl)azetidine

The four-membered azetidine ring is not planar and exists in a puckered conformation. The specific conformation of a substituted azetidine, such as this compound, is influenced by the steric and electronic nature of its substituents. The substituent at the C3 position can adopt either a pseudo-axial or pseudo-equatorial orientation, leading to different conformers with varying energies.

Conformational analysis of related C3-substituted β-lactams (azetidin-2-ones) has been performed to understand how substituents affect molecular shape and interactions with chiral stationary phases during chromatography. nih.gov In a study on 1,4-bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone (B120427), the flexibility of the 3-phenylpropyl group was found to be a key factor in the molecule's conformational behavior. nih.gov Similarly, for this compound, the bulky phenylpropyl group would likely favor a pseudo-equatorial position to minimize steric hindrance with the ring, leading to a more stable conformation. Computational methods, alongside experimental techniques like NMR spectroscopy, are crucial for determining the preferred conformation and the energy barriers between different conformers. asianpubs.orgrsc.org

Theoretical Investigations of Reaction Mechanisms Relevant to Azetidine Synthesis and Reactivity

Computational chemistry plays a vital role in elucidating the mechanisms of reactions involving azetidines. Theoretical studies can map out potential energy surfaces, identify transition states, and calculate activation energies, providing a detailed picture of how these reactions proceed. ugent.beresearchgate.net

For azetidine synthesis, DFT calculations have been used to explain the regio- and diastereoselectivity of cyclization reactions. nih.govacs.org For instance, in the synthesis of 2-arylazetidines, theoretical models have confirmed that the formation of the strained four-membered ring is kinetically controlled, proceeding in favor of the azetidine product over the thermodynamically more stable five-membered pyrrolidine (B122466). nih.govacs.org Similarly, theoretical rationalizations have been provided for rare aziridine-to-azetidine rearrangement reactions, detailing the transition state geometries and relative energies involved. ugent.beresearchgate.net

The reactivity of azetidines, often driven by the release of ring strain, is also a subject of theoretical study. researchgate.netrsc.org Quantum-chemical calculations on azetidine derivatives have been used to model processes like ring-opening reactions. nih.govcsic.es Studies have shown that one-electron reduction can dramatically facilitate the ring-opening of the azetidine heterocycle, a process relevant to understanding DNA repair mechanisms involving azetidine intermediates. nih.govcsic.esresearchgate.net

Strain Energy Analysis of the Azetidine Ring

The azetidine ring possesses significant ring-strain energy, which is a defining feature of its chemistry. researchgate.netrsc.org This strain arises from the deviation of its bond angles from the ideal tetrahedral angle and from torsional strain. The ring-strain energy of azetidine is approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This value is comparable to that of other small rings like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7-27.7 kcal/mol) but significantly higher than that of the five-membered pyrrolidine (5.4-5.8 kcal/mol) and the strain-free six-membered piperidine. researchgate.netrsc.org

This inherent strain endows the azetidine ring with a unique combination of reasonable stability for handling and high reactivity that can be triggered under specific conditions. researchgate.netrsc.org The strain energy is a thermodynamic driving force for ring-opening reactions, making azetidines valuable synthetic intermediates. bris.ac.ukbris.ac.uk

The table below compares the ring strain energy of azetidine with other common cyclic compounds.

CompoundRing SizeRing Strain Energy (kcal/mol)
Aziridine3~27.0 researchgate.netrsc.org
Azetidine 4 ~25.3 researchgate.netrsc.org
Cyclobutane4~26.4 researchgate.net
Pyrrolidine5~5.6 researchgate.netrsc.org
Piperidine6~0 researchgate.net
Values are approximate and sourced from chemical literature. researchgate.netrsc.org

Spectroscopic Analysis Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The definitive identification and structural elucidation of this compound and related compounds rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining molecular structure. researchgate.netsemanticscholar.org In ¹H NMR spectra of 3-substituted azetidines, the protons on the azetidine ring typically appear as complex multiplets due to spin-spin coupling. For instance, the azetidine ring protons in similar structures often resonate in the range of 3.1 to 4.4 ppm. mdpi.com The protons of the phenylpropyl side chain would show characteristic signals for the aromatic ring and the aliphatic propyl linker.

¹³C NMR spectroscopy provides information about the carbon skeleton. ipb.pt Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity between the azetidine ring and the 3-phenylpropyl substituent. semanticscholar.orgmdpi.com

The following table shows typical chemical shift ranges for azetidine ring nuclei.

NucleusPositionTypical Chemical Shift (ppm)
¹HCH₂ (positions 2, 4)3.6 - 4.4 mdpi.com
¹HCH (position 3)4.1 - 4.3 mdpi.com
¹³CCH₂ (positions 2, 4)~52
¹³CCH (position 3)Varies with substituent
Chemical shifts are highly dependent on the solvent and specific molecular structure. mdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. numberanalytics.com High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula for this compound (C₁₄H₂₁N). nih.gov Fragmentation patterns observed in the mass spectrum offer further structural clues. For azetidine derivatives, common fragmentation pathways may involve cleavage of the substituent at the C3 position or ring-opening fragmentation, leading to characteristic fragment ions.

Future Research Directions for 3 3 Phenylpropyl Azetidine

Development of Novel and Sustainable Synthetic Methodologies

While general methods for the synthesis of 3-substituted azetidines exist, the development of novel, efficient, and sustainable routes to 3-(3-phenylpropyl)azetidine remains a critical area for future research. Current approaches often rely on multi-step sequences that may involve harsh reagents and generate significant waste. The future of synthesizing this valuable building block lies in the adoption of greener and more atom-economical strategies.

Key areas for development include:

Catalytic C-C Bond Formation: Exploring transition-metal catalyzed cross-coupling reactions to introduce the phenylpropyl group at the C3 position of a pre-formed azetidine (B1206935) ring is a promising avenue. For instance, iron-catalyzed coupling of 3-iodoazetidines with appropriate Grignard reagents has shown success for various substituents and could be adapted for the synthesis of this compound. rsc.org

Photochemical Approaches: Visible-light-mediated reactions offer a mild and sustainable alternative to traditional methods. The aza-Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, presents a powerful tool for constructing the azetidine ring. rsc.orgthieme-connect.comnih.govsemanticscholar.org Future research could focus on developing a suitable imine precursor that, upon reaction with 4-phenyl-1-butene, directly yields this compound.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer unparalleled stereoselectivity and environmental compatibility. The identification or engineering of enzymes capable of forming the azetidine ring or introducing the phenylpropyl substituent would be a groundbreaking achievement.

A comparative look at potential sustainable synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesKey Research Challenges
Catalytic C-C Coupling High efficiency, functional group tolerance.Catalyst cost and removal, substrate availability.
Photochemistry Mild reaction conditions, use of renewable energy.Control of regioselectivity and stereoselectivity.
Flow Chemistry Improved safety, scalability, and process control.Initial setup cost, optimization of reaction parameters.
Biocatalysis High stereoselectivity, environmentally benign.Enzyme discovery and engineering, substrate scope.

Exploration of Underexplored Reactivity Pathways

The reactivity of the azetidine ring is largely dictated by its inherent ring strain, making it susceptible to ring-opening reactions. researchgate.net While this reactivity has been exploited, a deeper understanding and expansion of the reaction repertoire for 3-substituted azetidines like this compound is needed.

Future investigations should focus on:

Regioselective Ring-Opening: Developing catalytic systems that allow for the highly regioselective opening of the azetidine ring at either the C2-N or C4-N bond is crucial for its use as a synthetic intermediate. The regioselectivity of such reactions is often influenced by the substituents on the ring. magtech.com.cn For this compound, the influence of the alkyl substituent on the regioselectivity of nucleophilic attack needs to be systematically studied.

Radical-Mediated Functionalization: The behavior of radicals on strained rings is an emerging area of interest. chemrxiv.org Exploring the generation of a radical at the C3 position of the azetidine ring could open up new avenues for C-C and C-heteroatom bond formation, allowing for the further elaboration of the this compound scaffold.

[3+1] and [3+2] Cycloaddition Reactions: Utilizing the azetidine ring as a three-atom component in cycloaddition reactions could provide rapid access to more complex five- and six-membered heterocyclic systems. This would involve the in-situ generation of an azomethine ylide from the azetidine.

Asymmetric Transformations: The development of enantioselective reactions that exploit the chirality of a pre-existing chiral center on the azetidine ring or that introduce new stereocenters with high control is a significant goal. This includes enantioselective ring-opening reactions catalyzed by chiral hydrogen-bond donors. chemrxiv.org

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and process development. For this compound, advanced computational modeling can provide valuable insights and guide experimental work.

Future computational studies should aim to:

Predict Reaction Outcomes: Employing Density Functional Theory (DFT) and other quantum mechanical methods to model reaction mechanisms and predict the feasibility and selectivity of novel synthetic routes and reactivity pathways. This can help in prioritizing experimental efforts and understanding unexpected results. For instance, computational studies can elucidate the factors governing regioselectivity in ring-opening reactions. magtech.com.cn

Conformational Analysis: The phenylpropyl side chain introduces a degree of flexibility. Understanding the preferred conformations of this compound and its derivatives is crucial for designing molecules that can effectively interact with biological targets.

Virtual Screening of Catalysts: For catalytic reactions, computational methods can be used to screen libraries of potential catalysts to identify the most promising candidates for a specific transformation, thereby accelerating catalyst development.

Development of QSAR Models: Once biological data becomes available for derivatives of this compound, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new analogues, guiding the design of more potent and selective compounds.

Integration into Complex Polycyclic Systems

The true value of this compound as a building block lies in its potential for incorporation into more complex, polycyclic scaffolds that are often found in biologically active natural products and pharmaceuticals.

Future research in this area should explore:

Spirocyclic Architectures: The azetidine ring can serve as a key component in the synthesis of spirocyclic compounds, where two rings share a single atom. These rigid structures are of great interest in medicinal chemistry as they can present substituents in well-defined spatial orientations.

Fused Bicyclic and Polycyclic Systems: Developing strategies to fuse other rings onto the azetidine core of this compound can lead to novel heterocyclic systems with unique three-dimensional shapes. This could involve intramolecular cyclization reactions of appropriately functionalized derivatives.

Diversity-Oriented Synthesis: Using this compound as a starting point for diversity-oriented synthesis (DOS) campaigns can lead to the rapid generation of libraries of complex and structurally diverse molecules for biological screening. This approach would leverage the reactivity of both the azetidine ring and the phenylpropyl side chain.

Biomimetic Synthesis: The structural motifs present in this compound could be utilized in the biomimetic synthesis of natural products or their analogues, where the azetidine ring serves as a surrogate for a naturally occurring structural element.

Q & A

Basic: What are the established synthetic routes for 3-(3-Phenylpropyl)azetidine, and what experimental conditions optimize yield?

This compound can be synthesized via reductive amination or alkylation strategies. For example, a two-step process involves:

Lithium aluminum hydride (LAH) reduction : 1-(Azetidin-1-yl)-2-(3-phenylpropyl)octan-1-one is reduced with LAH in tetrahydrofuran (THF) at 0°C to yield the target compound. This method achieves an 87% yield with strict temperature control .

Catalytic enantioselective α-alkylation : Using n-BuLi and i-Pr₂NH in THF under nitrogen atmosphere, followed by BH₃NH₃, ensures regioselectivity. Post-reaction purification via acid-base extraction enhances purity .
Key considerations : Solvent choice (THF for solubility), inert atmosphere (to prevent oxidation), and stoichiometric control of LAH are critical for reproducibility.

Basic: How is the structural integrity of this compound validated post-synthesis?

Validation relies on multi-modal spectroscopic analysis:

  • ¹H/¹³C NMR : Characteristic shifts for azetidine protons (δ 2.8–3.5 ppm) and phenylpropyl groups (δ 7.2–7.4 ppm for aromatic protons) confirm connectivity .
  • FT-IR : Absence of carbonyl peaks (~1700 cm⁻¹) post-reduction verifies complete conversion of ketone intermediates .
  • SFC (Supercritical Fluid Chromatography) : Used to determine stereochemical purity (>92% enantiomeric excess in enantioselective routes) .
    Methodological tip : Cross-referencing with computational NMR prediction tools (e.g., ACD/Labs) resolves ambiguities in overlapping signals.

Advanced: What strategies address stereochemical challenges in synthesizing enantiopure this compound?

Enantiocontrol is achieved via:

  • Chiral ligands : (S,S)-L* ligands in catalytic systems induce asymmetry during alkylation, as demonstrated by SFC analysis .
  • Radical strain-release photocatalysis : Recent methods utilize visible-light-mediated C–H functionalization to construct azetidine rings with defined stereochemistry, minimizing racemization .
    Critical analysis : Contradictions in enantiomeric excess (e.g., 92% vs. literature claims of >98%) may arise from ligand degradation or solvent polarity effects. Optimization requires iterative ligand screening (e.g., Josiphos derivatives) .

Advanced: How does this compound interact with biological targets, and what assays validate its inhibitory activity?

  • Enzyme inhibition : Azetidine derivatives exhibit competitive inhibition of α-glucosidase (IC₅₀ ~0.5 µM), surpassing Miglitol. Assays use p-nitrophenyl glycoside substrates to measure hydrolysis rates .
  • Molecular docking : Computational models (e.g., AutoDock Vina) reveal hydrogen bonding between the azetidine nitrogen and catalytic residues (e.g., Asp214 in amyloglucosidase) .
    Experimental design : Dose-response curves and Lineweaver-Burk plots differentiate competitive vs. non-competitive mechanisms.

Advanced: How do researchers resolve contradictions in spectral data for azetidine derivatives?

Discrepancies in NMR/IR data often arise from:

  • Tautomerism : Dynamic equilibria (e.g., ring puckering in azetidines) cause signal splitting. Low-temperature NMR (−40°C) stabilizes conformers .
  • Impurity carryover : Residual THF or LAH byproducts (e.g., Li salts) distort baseline signals. Purification via column chromatography (SiO₂, EtOAc/hexane) mitigates this .
    Case study : In 2-(Anthracen-9-yl)-spiro[azetidine] derivatives, IR carbonyl peaks at 1758 cm⁻¹ confirm β-lactam formation, resolving misassignments in early reports .

Basic: What are the stability and storage protocols for this compound?

  • Stability : Susceptible to oxidation and moisture. Degradation products (e.g., azetidine N-oxides) form under ambient conditions .
  • Storage : Store in sealed, argon-purged vials at −20°C. Desiccants (e.g., molecular sieves) prevent hydrolysis .
    Validation : Periodic ¹H NMR checks (every 3 months) monitor purity.

Advanced: What computational methods predict the reactivity of this compound in novel reactions?

  • DFT (Density Functional Theory) : Calculates transition-state energies for ring-opening reactions (e.g., SN2 at azetidine nitrogen) .
  • MD (Molecular Dynamics) : Simulates solvent effects on reaction pathways (e.g., THF vs. DMF) to optimize yields .
    Limitations : Computed activation energies may deviate by ±3 kcal/mol from experimental data, necessitating empirical validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.